METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of fluorine atoms and a trifluoromethyl group, which contribute to its unique chemical properties. The quinoline structure is known for its wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline core and the introduction of fluorine atoms. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit enzyme activity or disrupt cellular pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
METHYL 6-FLUORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE: Shares a similar quinoline core but differs in the functional groups attached.
Fluoroquinolones: A class of antibiotics with a similar quinoline structure but different substituents, known for their antibacterial activity.
Uniqueness
METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE is unique due to its specific combination of fluorine atoms and a trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 6-fluoro-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate is a quinoline derivative that has garnered attention due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a methoxy group and trifluoromethyl phenyl moiety. Its molecular formula is C18H15F4NO3 with a molecular weight of approximately 365.31 g/mol. The presence of fluorine atoms enhances its lipophilicity, which is crucial for biological activity.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. This compound has demonstrated significant activity against various bacterial strains. In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibacterial agent .
Anticancer Properties
Research indicates that quinoline derivatives can inhibit cancer cell proliferation. In a zebrafish embryo model, this compound exhibited notable growth inhibition in cancer cell lines, with IC50 values comparable to established anticancer drugs . The mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, implicating its role in modulating inflammatory responses. The anti-inflammatory activity is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest.
- Anti-inflammatory Mechanism : It suppresses the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Properties
IUPAC Name |
methyl 6-fluoro-4-[[3-(trifluoromethyl)phenyl]methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4NO3/c1-26-18(25)16-9-17(14-8-13(20)5-6-15(14)24-16)27-10-11-3-2-4-12(7-11)19(21,22)23/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLDAIJXGJAMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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